2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both aromatic and hydrazide functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Hydrazide: The initial step involves the reaction of 3,5-dibromo-4-methylaniline with acetic hydrazide under controlled conditions to form the intermediate hydrazide compound.
Condensation Reaction: The intermediate hydrazide is then subjected to a condensation reaction with 4-ethoxybenzaldehyde in the presence of an acid catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Scientific Research Applications
2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and interfering with replication and transcription processes.
Modulating Signaling Pathways: Affecting cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,5-Dibromo-4-methylphenyl)amino]acetohydrazide
- 2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-{(Z)-[2-(4-morpholinylmethyl)phenyl]methylene}acetohydrazide
Uniqueness
2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H19Br2N3O2 |
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Molecular Weight |
469.2 g/mol |
IUPAC Name |
2-(3,5-dibromo-4-methylanilino)-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H19Br2N3O2/c1-3-25-15-6-4-13(5-7-15)10-22-23-18(24)11-21-14-8-16(19)12(2)17(20)9-14/h4-10,21H,3,11H2,1-2H3,(H,23,24)/b22-10+ |
InChI Key |
ZQJKOGACJWLSSV-LSHDLFTRSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC(=C(C(=C2)Br)C)Br |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)CNC2=CC(=C(C(=C2)Br)C)Br |
Origin of Product |
United States |
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